PD81723

Allosteric Modulation GPCR Signaling Structure-Activity Relationship

PD81723 is the prototypical A1AR positive allosteric modulator (PAM), uniquely amplifying endogenous adenosine signaling only where released—critical for ischemic preconditioning research. Unlike orthosteric ligands, it exhibits probe-dependent enhancement and dual A1AR-dependent/independent adenylyl cyclase inhibition. Essential for mapping allosteric pockets and validating tissue-specific GPCR modulation. Procure from trusted suppliers to advance your cardioprotection and GPCR signaling studies.

Molecular Formula C14H12F3NOS
Molecular Weight 299.31 g/mol
CAS No. 132861-87-1
Cat. No. B161319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD81723
CAS132861-87-1
Synonyms(2-amino-4,5-dimethyl-3-thienyl)-(3-(trifluoromethyl)phenyl)methanone
PD 81723
PD-81,723
Molecular FormulaC14H12F3NOS
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)C
InChIInChI=1S/C14H12F3NOS/c1-7-8(2)20-13(18)11(7)12(19)9-4-3-5-10(6-9)14(15,16)17/h3-6H,18H2,1-2H3
InChIKeyKKDKAWKYGCUOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD81723 (CAS 132861-87-1): The Prototypical A1 Adenosine Receptor Positive Allosteric Modulator for Cardiac and CNS Research


PD81723 is a 2-amino-3-benzoylthiophene derivative that functions as a selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR) [1]. It is widely recognized as the first synthetic PAM of a G protein-coupled receptor (GPCR) agonist function [2]. PD81723 enhances agonist binding affinity and prolongs the dissociation half-life (t½) from the A1AR, while also exhibiting agonist-independent inhibition of adenylyl cyclase (AC) activity [3]. Its molecular structure bears little resemblance to adenosine, distinguishing it from orthosteric ligands [4].

Why Generic A1AR Ligands Cannot Substitute for PD81723 in Allosteric Modulation Studies


Generic substitution with orthosteric A1AR agonists or antagonists fails to replicate the unique pharmacological profile of PD81723. Unlike orthosteric ligands that directly activate or block the receptor, PD81723 acts as a positive allosteric modulator (PAM), binding to a distinct site on the A1AR to fine-tune receptor function in a probe-dependent and context-specific manner [1]. This allosteric mechanism allows PD81723 to amplify the effects of endogenous adenosine only where and when it is released, a property not shared by direct agonists [2]. Furthermore, PD81723 exhibits a unique ability to inhibit adenylyl cyclase (AC) both dependently and independently of A1AR activation, a dual mechanism not found in standard A1AR agonists or antagonists [3]. These distinct properties render PD81723 irreplaceable for studies investigating allosteric modulation, probe dependence, and tissue-specific receptor signaling.

Quantitative Differentiation of PD81723 from A1AR PAM Comparators


PD81723 vs. VCP171: Differential Cooperativity with NECA

PD81723 and VCP171 are both A1AR PAMs, but their functional cooperativity with the orthosteric agonist NECA is mediated by distinct residues. Mutagenesis studies reveal that positive cooperativity between PD81723 and NECA was significantly reduced by alanine substitution at residues E170^ECL2 and K173^ECL2. In contrast, VCP171 cooperativity with NECA was primarily decreased by mutations at W146^ECL2 and W156^ECL2 [1]. This indicates that PD81723 and VCP171 engage the A1AR allosteric site via different binding modes and distinct downstream signaling conformations.

Allosteric Modulation GPCR Signaling Structure-Activity Relationship

PD81723 vs. VCP171: Species-Dependent PAM Effects on Fluorescent Agonist Binding

PD81723 and VCP171 exhibit distinct species-dependent effects on the binding of fluorescent A1AR agonists. In NanoBRET studies, VCP171 increased the specific binding of three fluorescent A1AR agonists in a species-dependent manner, while PD 81,723 showed this effect to a lesser extent. Both PAMs increased Bmax and pKD for these agonists [1]. This indicates that VCP171 may be a more potent PAM for increasing fluorescent agonist binding in certain species, whereas PD81723's effects are more modest, allowing for finer control in assays.

Binding Affinity Species Selectivity NanoBRET Assay

PD81723 vs. Capadenoson: Probe-Dependent PAM Efficacy

PD81723's allosteric enhancement is highly probe-dependent, displaying differential efficacy depending on the orthosteric agonist used. In binding studies, the allosteric effect of PD 81,723 on the highly selective partial agonist capadenoson was much less marked than for the full agonists NECA, adenosine, and CCPA in both rat and human A1-receptors [1]. This probe dependence is a hallmark of allosteric modulation and demonstrates that PD81723's effects are not uniform across all A1AR agonists.

Probe Dependence Partial Agonist Receptor Conformation

PD81723 vs. CPA: Enhancement of Low-Affinity Agonist Binding

PD81723 selectively enhances the affinity of A1AR agonists for the low-affinity state of the receptor. In rat brain membranes containing 100 μM magnesium, PD 81,723 significantly increased the affinity of the A1AR agonist cyclopentyladenosine (CPA) for the low-affinity receptor without affecting high-affinity binding or Bmax [1]. This demonstrates that PD81723 modulates the receptor's conformation to favor agonist binding, rather than simply increasing receptor number.

Allosteric Modulation Binding Affinity Radioligand Binding

PD81723 vs. VCP171: Affinity for Unoccupied A1AR

The residue E172^ECL2 in the second extracellular loop is a critical determinant for the binding of both PD81723 and VCP171 to the unoccupied A1AR. Alanine substitution at this residue reduced the affinity of both modulators for the unoccupied A1AR [1]. This indicates that PD81723 and VCP171 share a common binding determinant within the allosteric pocket, but the differential effects on cooperativity (see Evidence Item 1) suggest distinct downstream conformational changes.

Allosteric Site Mutagenesis Binding Affinity

PD81723 Tissue-Specific Enhancement: Brain vs. Adipocyte

PD81723 exhibits tissue-specific allosteric enhancement, with significant effects in brain membranes but negligible effects in adipocyte membranes. In binding studies, PD 81,723 (15 μM) slowed agonist dissociation from brain membranes but not from adipocyte membranes [1]. Furthermore, PD 81,723 (0.3–100 μM) produced a concentration-dependent enhancement of [3H]CHA binding to rat brain A1 receptors (up to 120% of control), but no enhancement was observed in adipocyte membranes from any species examined [2].

Tissue Specificity Species Differences G Protein Coupling

Optimal Research Applications for PD81723 Based on Verified Differential Data


Cardioprotection Studies: Lowering the Ischemic Preconditioning Threshold

PD81723 is uniquely suited for cardioprotection research, specifically for studies aiming to lower the threshold for ischemic preconditioning (PC). In an in vivo canine model, the combination of PD81723 (100 μg/kg) with a sub-threshold 2.5-minute PC stimulus significantly reduced myocardial infarct size (14.6 ± 1.7% vs. 26.3 ± 3.6% for control; p<0.05), an effect not achieved by either PD81723 alone or the sub-threshold PC stimulus alone [1]. This demonstrates that PD81723 synergizes with brief ischemic episodes to amplify cardioprotective signaling, a property not shared by orthosteric A1AR agonists, which directly activate the receptor irrespective of endogenous adenosine release. This makes PD81723 an ideal tool for investigating endogenous adenosine-mediated cardioprotection and for developing novel therapeutic strategies for ischemic heart disease.

GPCR Allosteric Pharmacology: Probe Dependence and Binding Mode Analysis

PD81723 is the prototypical A1AR PAM and an essential reference compound for studying allosteric modulation mechanisms. Its well-characterized probe dependence—exhibiting stronger enhancement of full agonists (NECA, adenosine, CCPA) compared to the partial agonist capadenoson [1]—makes it a critical tool for investigating how different orthosteric ligands engage the receptor and how allosteric modulators bias signaling. Furthermore, its distinct binding mode compared to VCP171, as revealed by differential effects of ECL2 mutations on cooperativity (E170^ECL2/K173^ECL2 for PD81723 vs. W146^ECL2/W156^ECL2 for VCP171) [2], allows researchers to use PD81723 as a benchmark to map the allosteric pocket and to design and validate novel PAMs with tailored pharmacological profiles.

Tissue-Specific A1AR Signaling: CNS vs. Peripheral Studies

PD81723's differential effects in brain versus adipocyte membranes [1] make it a powerful tool for dissecting tissue-specific A1AR signaling. The lack of allosteric enhancement in adipocytes, despite robust effects in brain, suggests that the receptor's cellular environment or associated proteins dictate PAM efficacy. Researchers can leverage this property to investigate the molecular basis of tissue-specific allosteric modulation and to validate the role of A1AR accessory proteins or lipid environment in modulating receptor function. This is particularly valuable for CNS-focused studies, where the allosteric effect is pronounced and can be used to amplify endogenous adenosine signaling in a spatially and temporally restricted manner.

Mechanistic Studies of Adenylyl Cyclase Inhibition

PD81723 uniquely inhibits adenylyl cyclase (AC) activity through both A1AR-dependent and A1AR-independent mechanisms. In CHO-A1 cells, PD81723 inhibited forskolin-stimulated AC with a half-maximal inhibitory concentration of 5 μM, compared to 10 μM in CHO cells lacking A1AR [1]. This dual mechanism—allosteric enhancement of A1AR function combined with direct inhibition of AC at or near the forskolin-binding site (IC50 = 96 μM for [3H]forskolin displacement) [2]—is not observed with standard A1AR agonists or antagonists. This makes PD81723 an indispensable tool for studying cross-talk between GPCR allosteric modulation and direct enzyme inhibition, and for developing novel strategies to modulate cAMP signaling in both receptor-expressing and non-expressing cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD81723

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.